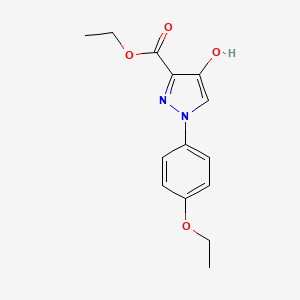

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

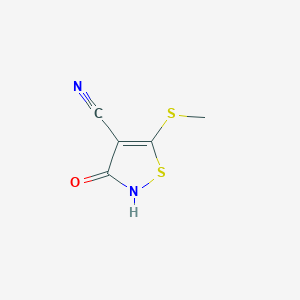

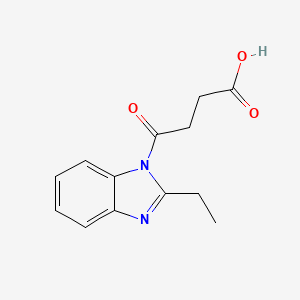

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a pyrazole derivative with an ethoxyphenyl group at the first position, a hydroxy group at the fourth position, and an ethyl carboxylate group at the third position of the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including cyclocondensation reactions and regioselective acylation or alkylation. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstitutedacetophenones, demonstrating high regioselectivity in these reactions . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized under ultrasound irradiation, which significantly reduced reaction times .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . The crystal structure is typically stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Single-crystal X-ray diffraction studies provide detailed information about the bond angles, bond lengths, and overall geometry of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles and subsequent cyclization to form condensed pyrazoles . They can also react with nucleophilic reagents to yield a variety of heterocyclic compounds . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can lead to the formation of unexpected structures under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, are characterized by their molecular geometry, vibrational frequencies, and chemical shift values obtained from spectroscopic data . Computational methods like density functional theory (DFT) can be used to predict these properties and to perform frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) analyses . These studies help in understanding the stability, reactivity, and potential applications of the compound, such as in the synthesis of pesticides .

科学的研究の応用

Synthesis and Characterization

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, similar to its derivatives, serves as a crucial intermediate in the synthesis of various pyrazole derivatives. For instance, synthesis methods leveraging ultrasound irradiation have demonstrated efficient and highly regioselective pathways to synthesize a series of ethyl 1H-pyrazole-3-carboxylates with high yields, showcasing the compound's role in facilitating the development of novel organic compounds (Machado et al., 2011). Similarly, the synthesis and characterization of pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, derived from basic hydrolysis of related esters, further emphasize the compound's utility in producing structurally diverse molecules with potential for further chemical transformations (Kasımoğulları & Arslan, 2010).

Applications in Auxin Activities and Antiblastic Properties

Research has explored the synthesis of acylamides from substituted-1H-pyrazole and their auxin activities, although findings indicate that the auxin activities of these compounds are not high, with only a few demonstrating antiblastic properties to wheat gemma (Yue et al., 2010). This suggests potential agricultural applications, albeit limited by the specific activity of the compounds.

Structural and Mechanistic Insights

Studies focusing on the synthesis, structural assignments, and X-ray diffraction data of ethyl 1H-pyrazole-3-carboxylates and their derivatives provide crucial insights into their chemical behavior and molecular architecture. For example, single-crystal X-ray diffraction studies have been conducted to elucidate the structure of specific derivatives, which is fundamental in understanding their reactivity and potential applications in material science and molecular design (Viveka et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 1-(4-ethoxyphenyl)-4-hydroxypyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-3-19-11-7-5-10(6-8-11)16-9-12(17)13(15-16)14(18)20-4-2/h5-9,17H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNGQELIESBHOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352620 |

Source

|

| Record name | ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

CAS RN |

26502-58-9 |

Source

|

| Record name | ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)